2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O2S/c1-13(30)25-16-6-8-17(9-7-16)26-18(31)11-32-21-19-20(23-12-24-21)29(28-27-19)10-14-2-4-15(22)5-3-14/h2-9,12H,10-11H2,1H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQLRRWEBGWLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide typically involves multiple stepsThe final step involves the coupling of the triazolopyrimidine derivative with N-(4-acetamidophenyl)thioacetamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorobenzyl group attached to the triazolopyrimidine core is a key site for nucleophilic substitution. This moiety undergoes displacement reactions under basic conditions, enabling modifications to enhance pharmacological properties.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Chlorine Displacement | Amines, thiols, or alkoxides in DMSO | Substituted benzyl derivatives (e.g., arylalkylamines, thioethers) |
| Aromatic Substitution | Pd-catalyzed coupling (e.g., Suzuki) | Biaryl or heteroaryl analogs via cross-coupling |
Key Findings :
-
Replacement of the chlorine atom with nucleophiles (e.g., amines) improves solubility and target affinity.
-
Palladium-catalyzed reactions require anhydrous conditions and elevated temperatures (~80–100°C) for optimal yields.
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker between the triazolopyrimidine and acetamide groups is susceptible to oxidation, forming sulfoxides or sulfones.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Mild Oxidation | H₂O₂, m-CPBA in DCM/EtOH | Sulfoxide derivatives |
| Strong Oxidation | KMnO₄, HNO₃ under acidic conditions | Sulfone derivatives |
Impact on Bioactivity :
-
Sulfoxidation enhances metabolic stability but may reduce membrane permeability .
-
Sulfone derivatives show increased electrophilicity, potentially improving enzyme inhibition.
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | 4-Aminophenylacetic acid + triazolopyrimidine |
| Basic Hydrolysis | NaOH (2M), 60°C | Sodium salt of acetic acid derivative |
Applications :
-
Hydrolysis products serve as intermediates for synthesizing prodrugs or conjugates .
-
The free amine generated can participate in reductive amination or acylation.
Functionalization of the Triazolopyrimidine Core
The triazolopyrimidine ring undergoes electrophilic substitution and cycloaddition reactions due to its electron-deficient nature.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0°C | Nitro-substituted triazolopyrimidines |
| Cycloaddition | Alkynes, Cu(I) catalysis | Fused heterocyclic systems (e.g., triazoloquinazolines) |
Mechanistic Insights :
-
Nitration occurs preferentially at the C5 position of the pyrimidine ring.
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring for targeted drug delivery .
Reduction Reactions
Selective reduction of nitro or carbonyl groups is achievable with appropriate reagents.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitro Reduction | H₂/Pd-C, EtOH | Amine derivatives |
| Carbonyl Reduction | NaBH₄, MeOH | Alcohol analogs |
Synthetic Utility :
-
Nitro reduction generates aromatic amines for further functionalization (e.g., diazotization) .
-
Alcohol derivatives exhibit altered pharmacokinetic profiles due to increased hydrophilicity.
Comparative Reactivity with Analogues
| Feature | This Compound | Triazolopyrimidine Analogues |
|---|---|---|
| Sulfanyl Reactivity | High (due to electron-withdrawing triazole) | Moderate in non-fused triazoles |
| Chlorobenzyl Stability | Resistant to hydrolysis | Prone to hydrolysis in basic media |
| Acetamide Hydrolysis | Faster under acidic conditions | Slower due to steric hindrance in analogues |
Industrial-Scale Reaction Optimization
Scientific Research Applications
Structural Overview
This compound comprises several key structural components:
- Triazole and Pyrimidine Moieties : These heterocyclic rings are known for their biological activity.
- Sulfanyl Group : This sulfur-containing functional group can enhance the reactivity and biological properties of the compound.
- Acetamide Group : The presence of an acetamide moiety is often associated with improved pharmacological profiles.
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
-
Anticancer Activity :
- Compounds containing triazole and pyrimidine rings have shown promising results against various cancer cell lines. For instance, derivatives similar to this compound have been reported to inhibit cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC3) models .
- A specific study highlighted that triazole-pyrimidine hybrids demonstrated significant antiproliferative effects, with IC50 values indicating effective growth inhibition .
- Antimicrobial Properties :
- Anticonvulsant Activity :
Synthetic Methodologies
The synthesis of 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide can be approached through various strategies:
-
Multi-step Synthesis :
- Initial steps may involve the formation of the triazole and pyrimidine rings through cyclization reactions followed by the introduction of the sulfanyl group via nucleophilic substitution reactions.
- The final acetamide moiety can be introduced through acylation reactions involving acetic anhydride or acetyl chloride .
- Microwave-Assisted Synthesis :
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of compounds related to this compound:
| Study | Findings | Applications |
|---|---|---|
| Siddiqui et al. (2020) | Synthesized triazole-pyrimidine hybrids; exhibited significant anticancer activity | Anticancer drug development |
| Łączkowski et al. | Reported anticonvulsant properties of thiazole-linked azoles | Potential treatment for epilepsy |
| Onkol et al. (2002) | Developed microwave-assisted synthesis methods for triazole derivatives | Improved synthetic efficiency |
Mechanism of Action
The mechanism of action of 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Triazolopyrimidine Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenylmethyl group (electron-withdrawing) may strengthen target binding compared to the 4-methylphenyl (electron-donating) in .
Anti-Exudative Activity Comparison ()
A study on structurally related acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). While the target compound lacks a furan moiety, its N-(4-acetamidophenyl)acetamide group may similarly modulate inflammatory mediators (e.g., COX-2 inhibition) but with altered pharmacokinetics due to the chlorophenylmethyl group .
Biological Activity
The compound 2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide represents a significant advancement in medicinal chemistry due to its complex structure that combines triazole and pyrimidine moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features:
- A triazole ring connected to a pyrimidine structure.
- A sulfanyl group that may enhance biological interactions.
- An acetaminophen moiety , which is known for analgesic and antipyretic properties.
The molecular formula is with a molecular weight of approximately 430.31 g/mol .
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features exhibit a variety of biological activities. The following sections detail specific activities observed in related compounds and potential implications for the target compound.
Anticancer Activity
Research has highlighted the anticancer potential of triazole-containing compounds. For instance:
- 1,2,3-Triazole derivatives have shown efficacy against various cancer cell lines, including lung cancer (A549 cells) with IC50 values ranging from 1.02 to 74.28 µM .
- The introduction of substituents significantly affects activity; for example, fluoro substitutions enhance potency .
Case Study: Triazole Derivatives
A study demonstrated that triazole derivatives could induce apoptosis in cancer cells through various mechanisms:
- Cell cycle arrest.
- Increased reactive oxygen species (ROS) production.
- Inhibition of critical survival pathways .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the compound's structure influence its biological activity. Notable findings include:
- The presence of a chlorobenzene moiety enhances antimicrobial properties.
- Variations in the phenyl ring can lead to significant changes in anticancer efficacy .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzoylthioacetamide | Chlorobenzene moiety and thioether | Antimicrobial |
| 5-(4-Chlorophenyl)-1H-pyrazole | Pyrazole ring with chlorophenyl substituent | Anticancer |
| 2-Amino-[1,2,4]triazolo[4,5-d]pyrimidine | Triazole-pyrimidine structure | Antiviral |
The mechanisms by which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and potential anti-cancer effects .
- Induction of Apoptosis : Studies indicate that triazole derivatives can trigger apoptosis in cancer cells by disrupting mitochondrial function and increasing ROS levels .
Q & A
Q. How can the crystal structure of this compound be experimentally determined?
The crystal structure can be resolved using single-crystal X-ray diffraction (XRD) . Key steps include:
- Growing high-quality crystals via slow evaporation in polar aprotic solvents (e.g., DMF or DMSO).
- Collecting diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Refining structural parameters using software like SHELX or OLEX2, referencing structurally related triazolo-pyrimidine derivatives for validation .
Q. What safety protocols are essential during laboratory handling of this compound?
- Use personal protective equipment (PPE) : gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of fine particulates.
- Follow institutional guidelines for hazardous waste disposal, particularly for chlorinated and sulfanyl-containing compounds .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to predict energetically favorable intermediates and transition states.
Q. What experimental design strategies improve yield in multi-step syntheses?
Employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., stoichiometry, catalyst loading, reaction time).
- Use a central composite design to explore nonlinear relationships.
- Validate results via ANOVA to identify critical factors (e.g., sulfanyl group incorporation efficiency) .
Q. How can biological activity be evaluated against target enzymes?
- Conduct in vitro inhibition assays (e.g., fluorescence-based or radiometric assays) for kinases or proteases.
- Perform molecular docking studies (using AutoDock Vina or Schrödinger) to predict binding modes to active sites.
- Validate with isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can low synthetic yields in the final step be addressed?
- Investigate mechanistic bottlenecks via intermediate characterization (e.g., LC-MS monitoring).
- Test alternative coupling reagents (e.g., HATU vs. EDC) or catalysts (e.g., Pd/C for deprotection steps).
- Optimize purification using preparative HPLC with gradient elution .
Q. What methodologies assess antioxidant or reactive oxygen species (ROS) scavenging potential?
- Use DPPH radical scavenging assays to quantify antioxidant activity.
- Measure total phenolic content via Folin-Ciocalteu reagent and correlate with bioactivity.
- Perform electron paramagnetic resonance (EPR) spectroscopy to detect ROS quenching .
Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved?
- Re-examine sample purity via HPLC-UV/HRMS .
- Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals.
- Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .
Q. What computational approaches support structure-activity relationship (SAR) studies?
Q. How can stability under varying pH and temperature conditions be analyzed?
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months).
- Use UHPLC-MS to monitor degradation products.
- Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate computational predictions with experimental data (e.g., docking scores vs. inhibition assays).
- Experimental Reproducibility : Document reaction parameters rigorously, including solvent batch numbers and humidity levels.
- Ethical Compliance : Ensure all biological assays adhere to institutional biosafety protocols (e.g., IBC approvals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
